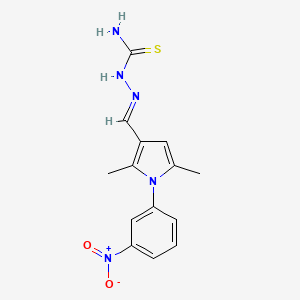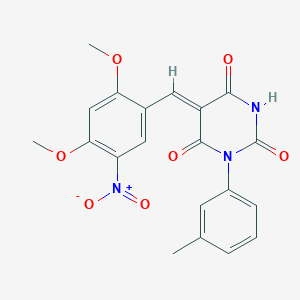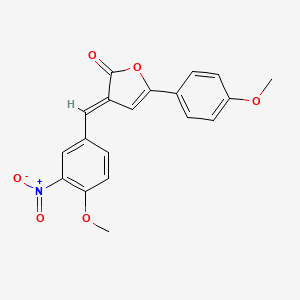![molecular formula C20H15BrO2 B3905931 3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3905931.png)
3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one
Overview
Description
3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as curcumin analog 1 and has a molecular formula of C22H18BrO2.
Mechanism of Action
The mechanism of action of 3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one involves the inhibition of various signaling pathways such as the NF-κB pathway and the STAT3 pathway. This inhibition leads to the downregulation of various genes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one have been studied extensively. It has been found to have anti-inflammatory activity, which can reduce the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to have neuroprotective effects, which can protect neurons from oxidative stress and reduce neuroinflammation. This compound has also been found to have anticancer activity, which can inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in lab experiments include its potential applications in cancer treatment, neuroprotection, and anti-inflammatory activity. Additionally, this compound has been found to have low toxicity, making it a safe candidate for further research. The limitations of using this compound in lab experiments include the need for further studies to determine its efficacy in vivo and the lack of information on its pharmacokinetics and pharmacodynamics.
Future Directions
For research on this compound include further studies on its applications, efficacy in vivo, and development of analogs with improved efficacy.
Scientific Research Applications
3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has been the subject of scientific research due to its potential applications in various fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. Several studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been found to have neuroprotective effects and can reduce inflammation, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(E)-3-[5-(2-bromophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO2/c1-14-6-8-15(9-7-14)19(22)12-10-16-11-13-20(23-16)17-4-2-3-5-18(17)21/h2-13H,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSLMSFDPCPIA-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3905851.png)

![2-{[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B3905866.png)
![2-cyano-N'-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B3905878.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B3905883.png)


![3-[2-(benzyloxy)phenyl]-1-(4-bromophenyl)-2-propen-1-one](/img/structure/B3905903.png)


![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B3905922.png)
![2-chloro-5-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B3905925.png)

